![molecular formula C18H17FN2O B2774598 N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide CAS No. 881040-87-5](/img/structure/B2774598.png)
N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide
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Overview
Description
Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated promising antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to inhibit influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing significant activity .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
Anti-HIV Activity
Melatonin, a derivative of indole, has been studied for its anti-HIV-1 potential. Although its in vitro enzyme assay activity is low (IC50 = 75 µmol/L), structural insights from melatonin can guide the design of brain-accessible drugs for neurodegenerative diseases like Alzheimer’s, where Wnt signaling upregulation may be beneficial .
Anti-Inflammatory and Analgesic Properties
Benzothiazole-containing benzene sulphonamide and carboxamide derivatives have been evaluated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities .
Broad-Spectrum Biological Activities
Indoles, both natural and synthetic, exhibit various biologically vital properties. Researchers continue to explore their potential in treating cancer cells, microbial infections, and other disorders within the human body .
Mechanism of Action
Target of Action
The primary target of N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide is the Notum enzyme . This enzyme plays a crucial role in the Wnt/β-catenin signaling pathway , which is involved in various biological processes, including cell proliferation, differentiation, and migration .
Mode of Action
N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide interacts with its target, the Notum enzyme, by inhibiting its activity . The Notum enzyme is responsible for removing the lipid from Wnt, thereby inactivating it . By inhibiting Notum, this compound can upregulate Wnt signalling .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . This pathway is essential for various physiological processes, including embryonic development, tissue homeostasis, and stem cell maintenance . By inhibiting the Notum enzyme, N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide can enhance Wnt signalling, potentially affecting these processes .
Result of Action
The molecular and cellular effects of N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide’s action primarily involve the upregulation of Wnt signalling . This upregulation can have various effects depending on the cellular context, potentially influencing processes such as cell proliferation, differentiation, and migration .
properties
IUPAC Name |
N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c1-12(22)20-10-9-15-16-11-14(19)7-8-17(16)21-18(15)13-5-3-2-4-6-13/h2-8,11,21H,9-10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCSUGFMHXVKCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide |
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